![molecular formula C15H14N4O5 B14659492 N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline CAS No. 38293-74-2](/img/structure/B14659492.png)
N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a methoxy group, a phenyl group, and two nitro groups attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline typically involves the condensation of 2-methoxy-1-phenyl-ethanone with 2,4-dinitroaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The presence of nitro groups and the aromatic structure contribute to its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{((1E)-1-(2-Hydroxyphenyl)ethylidene)amino}phenyl)-2-methoxyacetamide
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties
Properties
CAS No. |
38293-74-2 |
|---|---|
Molecular Formula |
C15H14N4O5 |
Molecular Weight |
330.30 g/mol |
IUPAC Name |
N-[(2-methoxy-1-phenylethylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H14N4O5/c1-24-10-14(11-5-3-2-4-6-11)17-16-13-8-7-12(18(20)21)9-15(13)19(22)23/h2-9,16H,10H2,1H3 |
InChI Key |
UGPLUJAUPOQQGM-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




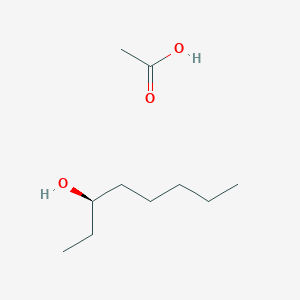
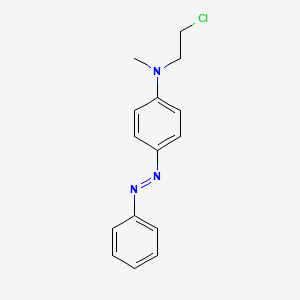

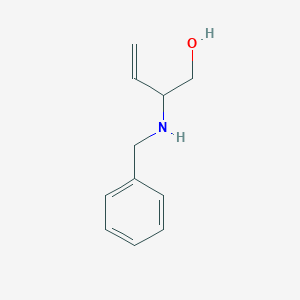
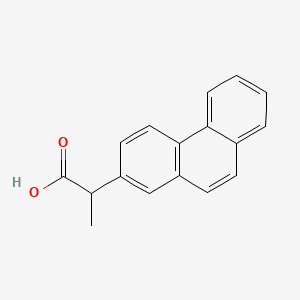
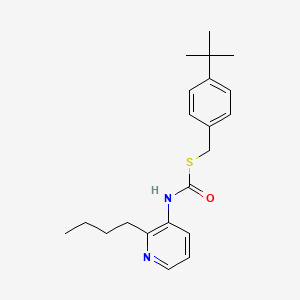
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
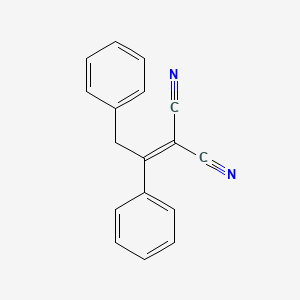
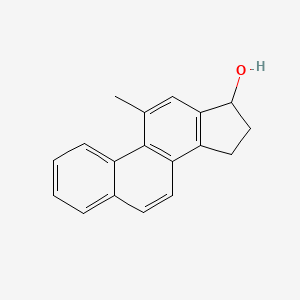
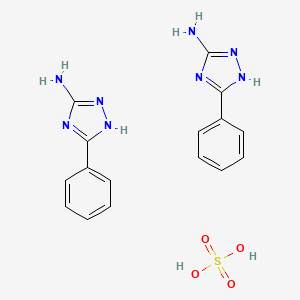

![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
